Pyridazine, hexahydro-1,2-diphenyl-
Description
Position within Nitrogen Heterocyclic Chemistry
Nitrogen heterocycles are fundamental building blocks in organic chemistry, forming the core of countless natural products and synthetic compounds. Within this vast class, pyridazines belong to a group of six-membered aromatic heterocycles known as diazines, which are characterized by the presence of two nitrogen atoms in the ring. Specifically, pyridazines are 1,2-diazines, meaning the nitrogen atoms are in adjacent positions. This arrangement distinguishes them from their isomers, pyrimidines (1,3-diazines) and pyrazines (1,4-diazines).
The adjacent nitrogen atoms in the pyridazine (B1198779) ring create a unique electronic environment. The heterocycle is π-deficient due to the electronegativity of the nitrogen atoms, which influences its chemical reactivity and physical properties. When the aromatic pyridazine ring is fully saturated, it forms a hexahydropyridazine (B1330357) , also known as a 1,2-diazinane. This saturation transforms the planar, aromatic system into a flexible, three-dimensional cyclohexane-like ring, introducing the complexities of conformational analysis.
Hexahydro-1,2-diphenyl-pyridazine is a specific derivative where the two nitrogen atoms are each substituted with a phenyl group. This substitution significantly influences the compound's properties, including its steric bulk, electronic nature, and potential for specific chemical transformations. Its structure firmly places it within the sub-class of saturated N,N'-diaryl diazines, a group of compounds that are valuable for studying the effects of aryl substitution on the stereodynamics of saturated heterocyclic systems.
Evolution of Research in Saturated Pyridazine Systems
The history of pyridazine chemistry began in the late 19th century. In 1886, Emil Fischer reported the first synthesis of a pyridazine derivative. This was followed by the synthesis of the unsubstituted parent pyridazine by Taüber nine years later. For many decades, research primarily focused on the aromatic parent and its derivatives, exploring their synthesis and chemical reactions.
A significant shift in focus occurred in 1971 with the discovery of the first naturally occurring pyridazines, which were identified as amino acids with a hexahydropyridazine core produced by Streptomyces jamaicensis. This discovery spurred greater interest in the saturated pyridazine framework and its potential biological significance.
The synthesis of the hexahydropyridazine ring has evolved considerably. Classical methods often rely on the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). A more direct and common approach to N,N'-disubstituted hexahydropyridazines involves the reaction of a disubstituted hydrazine with a suitable four-carbon dielectrophile. For instance, the synthesis of Hexahydro-1,2-diphenyl-pyridazine can be conceptually achieved through the alkylation of 1,2-diphenylhydrazine (B7769752) with 1,4-dibromobutane. This method provides a straightforward entry into the saturated ring system.
Modern synthetic chemistry has introduced more sophisticated methods, including various cycloaddition reactions. numberanalytics.commdpi.comlibretexts.org Organocatalytic asymmetric [4+2] cycloadditions have emerged as a powerful tool for constructing chiral hexahydropyridazine scaffolds, reflecting a contemporary emphasis on stereoselective synthesis. nih.gov
Scope and Significance of Hexahydro-1,2-diphenyl-pyridazine in Contemporary Organic Chemistry Research
While specific, large-scale applications of Hexahydro-1,2-diphenyl-pyridazine are not widely documented, its significance in contemporary research lies primarily in the fields of synthetic methodology and structural chemistry. The development of efficient and selective methods for constructing N-N bonds and saturated heterocyclic systems remains a key objective in organic synthesis.
The synthesis of pyridazines has been noted to be more challenging compared to their C5N analogue, pyridine, a discrepancy described as a "synthesis gap." This challenge makes the development of novel routes to pyridazine and its saturated derivatives an area of active research.
Furthermore, the presence of two phenyl groups directly attached to the nitrogen atoms of the flexible six-membered ring makes Hexahydro-1,2-diphenyl-pyridazine an interesting subject for conformational analysis. Researchers study such molecules to understand the interplay of steric and electronic effects on ring conformation and the dynamics of nitrogen inversion. The orientation of the phenyl groups (axial vs. equatorial) and the rotational barriers around the N-C(aryl) bonds are of fundamental interest and can be investigated using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. These fundamental studies contribute to a deeper understanding of the behavior of complex molecules.
Structure
3D Structure
Properties
CAS No. |
63378-87-0 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,2-diphenyldiazinane |
InChI |
InChI=1S/C16H18N2/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
HFQYCSWEJCESJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Stereochemical Investigations of Hexahydro 1,2 Diphenyl Pyridazine
Conformational Analysis
The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. The conformational analysis of hexahydro-1,2-diphenyl-pyridazine provides insights into its stability and reactivity.
Ring Puckering and Preferred Conformations of the Saturated Pyridazine (B1198779) Ring
The saturated pyridazine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations are typically chair and boat forms. nih.gov The specific puckering of the hexahydropyridazine (B1330357) ring can be described using Cremer-Pople puckering coordinates. nih.govnih.gov Studies on related hexahydropyridazine systems have shown that the ring exists in a conformational equilibrium between different puckered forms. The preferred conformations aim to minimize steric interactions between substituents and lone pairs of electrons on the nitrogen atoms. acs.org For instance, in some N,N'-disubstituted hexahydropyridazines, a conformation where one substituent is in an axial position and the other in an equatorial position is favored. acs.org The presence of endocyclic double bonds or fusion to other rings can significantly constrain the ring's flexibility and alter its puckering. nih.gov
Conformational Preferences of Phenyl Substituents in Hexahydro Systems
The orientation of the two phenyl groups attached to the nitrogen atoms is a crucial aspect of the conformational analysis of hexahydro-1,2-diphenyl-pyridazine. The phenyl groups can adopt either axial or equatorial positions. The relative stability of these conformations is influenced by steric hindrance and electronic effects.
In many substituted saturated six-membered rings, bulky substituents like a phenyl group generally prefer the equatorial position to minimize 1,3-diaxial interactions. However, the specific conformational preferences in hexahydro-1,2-diphenyl-pyridazine are also dictated by the interactions between the two phenyl groups and the lone pairs on the nitrogen atoms. Studies on analogous N-phenyl substituted heterocyclic systems have shown that while equatorial preference is common, axial preference can occur, influenced by factors like solvent and the presence of other substituents. nih.gov For instance, in certain N-phenyl-substituted silacyclohexanes, a predominance of the equatorial phenyl conformer is observed in solution, while the axial conformer can be more stable in the gas phase. nih.gov
Dynamic Conformational Processes and Inversion Barriers
Hexahydro-1,2-diphenyl-pyridazine is not a static molecule but undergoes dynamic conformational processes, primarily ring inversion and nitrogen inversion.
Ring Inversion: This process involves the flipping of the puckered ring from one chair conformation to another, leading to the interchange of axial and equatorial positions. The energy barrier for ring inversion in six-membered rings is influenced by the nature of the atoms in the ring and the substituents. scribd.com For hexahydropyridazines, the barrier to ring inversion is generally lower than that of nitrogen inversion. acs.org
Nitrogen Inversion: This is a pyramidal inversion process where the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. wikipedia.org This process can lead to the racemization of chiral amines. The energy barrier to nitrogen inversion is dependent on the substituents on the nitrogen atom and the geometry of the molecule. wikipedia.orgresearchgate.net In cyclic systems like aziridines, the ring strain significantly increases the barrier to nitrogen inversion. scribd.com For hexahydropyridazines, both ring and nitrogen inversion can be slow on the NMR timescale at low temperatures, allowing for the study of individual conformers. acs.org
Stereoselective Synthesis
The synthesis of a specific stereoisomer of a molecule is a significant challenge in organic chemistry. For hexahydro-1,2-diphenyl-pyridazine, which can exist as multiple stereoisomers, stereoselective synthesis methods are crucial for obtaining pure samples for further study and potential applications.
Enantioselective Synthesis Strategies for Hexahydro-1,2-diphenyl-pyridazine
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses for hexahydro-1,2-diphenyl-pyridazine are not extensively documented in the provided search results, general strategies for the enantioselective synthesis of related chiral amines and heterocyclic compounds can be considered. These often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, the enantioselective synthesis of chiral pyridin-2-ylethanamines has been achieved using a chiral sulfinamide auxiliary. youtube.com Such methodologies could potentially be adapted for the synthesis of enantiomerically enriched hexahydro-1,2-diphenyl-pyridazine.
Diastereoselective Approaches to Hexahydropyridazine Systems
Diastereoselective synthesis focuses on the formation of a specific diastereomer. Several methods for the diastereoselective synthesis of substituted hexahydropyridazine and related heterocyclic systems have been developed.
One common approach is the catalytic reduction of a corresponding unsaturated precursor. For instance, the catalytic reduction of substituted dihydro- or tetrahydro-pyridazines can proceed with high stereospecifity, leading to the formation of a single diastereomer of the hexahydropyridazine. rsc.orgrsc.org The stereochemical outcome of such reactions is often dictated by the steric hindrance of the existing substituents, directing the approach of the hydrogenation catalyst.
Chiroptical Properties and Absolute Configuration Determination
Detailed stereochemical investigations into hexahydro-1,2-diphenyl-pyridazine are crucial for understanding its three-dimensional structure and its interactions with other chiral molecules. The determination of its chiroptical properties and absolute configuration relies on advanced analytical techniques.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of atoms. For a molecule like hexahydro-1,2-diphenyl-pyridazine, which contains stereocenters, CD spectroscopy can be used to assign the absolute configuration of its enantiomers by comparing experimental spectra with theoretical calculations or with spectra of compounds with known stereochemistry.
The CD spectrum of a chiral molecule is characterized by Cotton effects, which can be positive or negative peaks at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration.
As of the latest available data, specific circular dichroism spectral data for the enantiomers of hexahydro-1,2-diphenyl-pyridazine has not been reported in publicly accessible research. The generation of a data table for its chiroptical properties is therefore not possible at this time.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the molecule, allowing for the precise determination of the spatial arrangement of each atom and thus the absolute configuration (R/S) of its stereocenters.
The successful application of this method requires the growth of high-quality single crystals of an enantiomerically pure sample. The crystallographic data includes parameters such as the space group, unit cell dimensions, and atomic coordinates, which together provide unambiguous proof of the molecule's absolute structure.
A search of publicly available crystallographic databases and scientific literature did not yield a specific X-ray crystal structure for hexahydro-1,2-diphenyl-pyridazine. Consequently, a data table detailing its crystallographic parameters cannot be provided.
Reaction Mechanisms and Chemical Transformations of Hexahydro 1,2 Diphenyl Pyridazine
Reactivity of the Saturated Heterocyclic Core
The saturated nature of the hexahydropyridazine (B1330357) ring in hexahydro-1,2-diphenyl-pyridazine leads to a reactivity profile that is different from its unsaturated, aromatic analogs. The reactivity of the core is primarily centered on the nitrogen atoms and the carbon-hydrogen bonds of the heterocyclic ring.
The saturated core of hexahydro-1,2-diphenyl-pyridazine is generally not reactive towards nucleophiles under standard conditions due to the electron-rich nature of the nitrogen atoms and the absence of highly electrophilic centers on the saturated carbon framework. While reactions with nucleophiles are a significant area of study for halogenated pyridazines, often involving mechanisms like addition-elimination or elimination-addition, these are not directly applicable to the saturated hexahydro derivative. wur.nl For reactions to occur with the saturated core, activation of the ring would likely be necessary, for instance, through quaternization of the nitrogen atoms to create a more effective leaving group.
Direct electrophilic substitution on the carbon atoms of the saturated hexahydropyridazine ring is not a favored reaction pathway because of the low electron density of the C-H bonds. However, the nitrogen atoms, possessing lone pairs of electrons, are susceptible to attack by electrophiles. For example, reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. The specific substitution pattern would be influenced by the steric hindrance presented by the phenyl groups.
The oxidation of hexahydro-1,2-diphenyl-pyridazine can yield different products based on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of the corresponding N-oxides. More potent oxidation can result in the cleavage of the N-N bond and the opening of the ring. For instance, the oxidation of similar saturated heterocyclic compounds, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has been a subject of computational studies to understand their redox properties. researchgate.net
Conversely, since the hexahydropyridazine ring is already saturated, its reduction is not a common transformation. However, under specific and harsh conditions, such as with a strong reducing agent like lithium aluminum hydride, reductive cleavage of the N-N bond could occur, yielding a 1,4-diaminobutane (B46682) derivative. Phenyl groups themselves are generally resistant to reduction and oxidation. wikipedia.org
Functional Group Interconversions on Phenyl Substituents
The phenyl groups attached to the nitrogen atoms of the hexahydropyridazine ring can undergo typical aromatic reactions. wikipedia.org However, the bulky heterocyclic substituent can affect the regioselectivity and reaction rates.
The phenyl rings of hexahydro-1,2-diphenyl-pyridazine are able to undergo electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The hexahydropyridazinyl group is generally considered to be an inductively withdrawing group due to the electronegativity of the nitrogen atoms. wikipedia.org This deactivating nature directs incoming electrophiles primarily to the meta and para positions. uci.edu The significant steric bulk of the heterocyclic ring can also play a role in favoring the para product over the ortho position.
For example, nitration using a mixture of nitric and sulfuric acids would be expected to produce a mixture of nitro-substituted derivatives, with the para-substituted product likely being the major isomer due to reduced steric hindrance. libretexts.orgscribd.com
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | p-nitro and m-nitro derivatives |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | p-halo and m-halo derivatives |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | p-alkyl and m-alkyl derivatives |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | p-acyl and m-acyl derivatives |
This table provides a summary of expected major products for common electrophilic aromatic substitution reactions.
Further chemical transformations can be carried out on the functional groups introduced onto the phenyl rings. For instance, a nitro group added via nitration can be reduced to an amino group using reagents like iron, tin, or SnCl₂. libretexts.org This amino group can then undergo further reactions, such as diazotization followed by Sandmeyer reactions, to introduce a wide array of other functional groups. The modification of side chains is a key strategy in medicinal chemistry, for example, in the synthesis of 2-aminopyridine (B139424) derivatives. nih.gov
Similarly, acyl groups introduced through Friedel-Crafts acylation can be reduced to alkyl groups via methods like the Clemmensen or Wolff-Kishner reductions. These acyl groups can also act as a starting point for creating new carbon-carbon bonds. The strategic modification of side chains is also crucial in peptide and protein chemistry. nih.gov
Mechanistic Pathways of Formation Reactions
The principal route for the synthesis of hexahydro-1,2-diphenyl-pyridazine is through a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition.
Cycloaddition Mechanisms
The formation of the hexahydro-1,2-diphenyl-pyridazine ring system occurs via the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene (B125203), with an azo compound, in this case, azobenzene (B91143) (diphenyldiazene). This reaction is a classic example of a hetero-Diels-Alder reaction, where two nitrogen atoms are incorporated into the newly formed six-membered ring. nih.govrsc.org
The generally accepted mechanism for the Diels-Alder reaction is a concerted pericyclic process. nih.govorganic-chemistry.org This implies that the new sigma bonds between the diene and the dienophile are formed in a single transition state without the formation of a discrete intermediate. researchgate.net For the reaction between 1,3-butadiene and azobenzene, the diene must adopt an s-cis conformation to allow for the appropriate orbital overlap with the dienophile. youtube.comalfredstate.edu The reaction proceeds through a cyclic transition state where the π-electrons from the diene and the azo compound are reorganized to form the new σ-bonds and a new π-bond within the resulting tetrahydropyridazine ring. organic-chemistry.orgatc.io Subsequent reduction of the initially formed 1,2,3,6-tetrahydro-1,2-diphenylpyridazine would yield the fully saturated hexahydro-1,2-diphenyl-pyridazine.
While the concerted mechanism is widely accepted, the possibility of a stepwise mechanism, involving the formation of a diradical or zwitterionic intermediate, has also been considered, particularly depending on the nature of the reactants and reaction conditions. researchgate.net However, for the reaction of 1,3-butadiene with typical dienophiles, the concerted pathway is generally favored energetically. researchgate.net
Role of Intermediates in Reaction Progression
In the context of a concerted hetero-Diels-Alder reaction, the primary "intermediate" is the transition state itself. This is a high-energy, transient species where the bonds of the reactants are partially broken and the bonds of the product are partially formed. youtube.com
However, if the reaction were to proceed through a stepwise mechanism, distinct intermediates would be involved. For instance, a diradical intermediate could be formed by the initial formation of one new C-N bond. This highly reactive species would then rapidly undergo ring closure to form the six-membered ring. The presence and stability of such intermediates are influenced by the electronic properties of the substituents on both the diene and the dienophile.
The initial product of the Diels-Alder reaction between 1,3-butadiene and azobenzene is 1,2,3,6-tetrahydro-1,2-diphenylpyridazine. This tetrahydropyridazine can be considered a stable intermediate if the desired final product is the fully saturated hexahydro-1,2-diphenyl-pyridazine. The conversion of the tetrahydropyridazine to the hexahydropyridazine requires a subsequent reduction step, which would involve its own set of intermediates depending on the chosen reduction methodology (e.g., catalytic hydrogenation).
Derivatization Reactions for Chemical Characterization and Modification
The chemical modification of the hexahydro-1,2-diphenyl-pyridazine ring can be undertaken for several purposes, including the confirmation of its structure through spectroscopic analysis of the resulting derivatives or the introduction of new functional groups to alter its chemical properties.
Limited specific information exists in the literature for the derivatization of hexahydro-1,2-diphenyl-pyridazine itself. However, general reactions known for saturated heterocyclic amines can be inferred. For instance, the nitrogen atoms in the ring could potentially undergo reactions such as N-alkylation or N-acylation.
Drawing analogies from related pyridazine (B1198779) systems, derivatization can be a powerful tool. For example, various pyridazine derivatives have been synthesized and characterized using spectroscopic techniques like IR, ¹H-NMR, and mass spectrometry. wur.nl The synthesis of N-phenyl substituted dihydropyridazinediones and their subsequent sulfoalkylation demonstrates how the nitrogen atoms in a pyridazine ring can be functionalized. In these cases, the reaction with agents like 1,3-propanesultone leads to the formation of O-sulfoalkylated products. organic-chemistry.org
Furthermore, the synthesis of various tetrahydropyridazine derivatives has been achieved through different synthetic routes, and these compounds serve as precursors for further functionalization. organic-chemistry.org For instance, the synthesis of tetrahydropyridazine derivatives as potential influenza neuraminidase inhibitors showcases how the core structure can be modified to interact with biological targets.
For the purpose of chemical characterization, derivatization can be employed to introduce specific functional groups that are more readily detectable by certain analytical techniques. For example, introducing a chromophore could aid in UV-Vis spectroscopic analysis, or a specific fragmentable group could be introduced to facilitate mass spectrometry analysis.
Below is a table summarizing potential derivatization reactions based on the general reactivity of related compounds:
| Reaction Type | Reagent Example | Potential Product | Purpose |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated hexahydropyridazinium salt | Structural confirmation, modification of solubility |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylated hexahydropyridazine | Structural confirmation, introduction of a carbonyl group |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | N-oxide derivative | Modification of electronic properties |
Advanced Spectroscopic Characterization and Structural Elucidation of Hexahydro 1,2 Diphenyl Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For hexahydro-1,2-diphenyl-pyridazine, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of hexahydro-1,2-diphenyl-pyridazine is expected to exhibit distinct signals for the protons on the saturated heterocyclic ring and the two phenyl groups.
The aromatic protons of the two phenyl groups would typically appear in the downfield region, approximately between 6.8 and 7.4 ppm. The complexity of these signals depends on the substitution pattern and the rate of rotation around the N-Ph bonds. The ortho-, meta-, and para-protons would likely present as overlapping multiplets.
The protons on the hexahydropyridazine (B1330357) ring are aliphatic and would be found in the upfield region of the spectrum. These can be categorized as follows:
Axial and Equatorial Protons at C3 and C6: These protons are adjacent to the nitrogen atoms and are expected to be the most deshielded of the aliphatic protons, likely appearing in the range of 3.0-3.8 ppm.
Axial and Equatorial Protons at C4 and C5: These methylene (B1212753) protons are further from the electronegative nitrogen atoms and would resonate at a higher field, typically between 1.5 and 2.2 ppm.
The exact chemical shifts and multiplicities are influenced by the ring's conformation. In a stable chair-like conformation, axial and equatorial protons would have different chemical shifts and distinct coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for Hexahydro-1,2-diphenyl-pyridazine (Note: These are estimated values based on analogous structures.)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl (Ar-H) | 6.8 - 7.4 | Multiplet (m) |
| H3, H6 (N-CH₂) | 3.0 - 3.8 | Multiplet (m) |
| H4, H5 (-CH₂) | 1.5 - 2.2 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For hexahydro-1,2-diphenyl-pyridazine, four distinct types of carbon signals are anticipated.
Aromatic Carbons: The phenyl groups will show multiple signals in the aromatic region (110-150 ppm). The ipso-carbon (the carbon directly attached to the nitrogen) is expected around 145-150 ppm. The other aromatic carbons (ortho, meta, para) would resonate between 110 and 130 ppm.
Aliphatic Carbons: The carbons of the saturated ring will appear in the upfield region. The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to be deshielded due to the electronegativity of nitrogen and would likely appear in the 45-55 ppm range. The C4 and C5 carbons, being further from the nitrogens, would be found at a higher field, estimated to be in the 20-30 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for Hexahydro-1,2-diphenyl-pyridazine (Note: These are estimated values based on analogous structures.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-ipso (Ar) | 145 - 150 |
| C-ortho, C-meta, C-para (Ar) | 110 - 130 |
| C3, C6 (N-CH₂) | 45 - 55 |
| C4, C5 (-CH₂) | 20 - 30 |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons at C3 and C4, and between C4 and C5, confirming the connectivity within the hexahydropyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of each methylene group (e.g., at C3, C4, C5, C6) to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the phenyl protons to the ipso-carbon, and from the C3/C6 protons to the ipso-carbon of the phenyl ring, confirming the N-Ph bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of hexahydro-1,2-diphenyl-pyridazine would be dominated by absorptions corresponding to the vibrations of its constituent bonds.
Aromatic C-H Stretching: Sharp peaks are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.
Aliphatic C-H Stretching: Strong, sharp peaks would appear just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the saturated ring.
Aromatic C=C Stretching: One or more medium to strong absorptions would be present in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-N Stretching: The stretching vibration of the C-N bonds (both aliphatic-N and aromatic-N) typically appears in the 1000-1350 cm⁻¹ region. These absorptions can sometimes be complex and overlap with other signals.
C-H Bending: Vibrations corresponding to the bending of C-H bonds (both aromatic and aliphatic) occur at lower frequencies. Aromatic C-H out-of-plane bending vibrations are particularly diagnostic, appearing in the 690-900 cm⁻¹ range, and can provide information about the substitution pattern of the phenyl rings.
Table 3: Predicted Characteristic IR Absorption Bands for Hexahydro-1,2-diphenyl-pyridazine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds. In the context of Hexahydro-1,2-diphenyl-pyridazine, mass spectrometric analysis provides crucial insights into its molecular formula and fragmentation behavior.
Molecular Ion Detection and Fragmentation Analysis
In electron ionization mass spectrometry (EI-MS), the detection of the molecular ion (M⁺) is a key first step. For Hexahydro-1,2-diphenyl-pyridazine (C₁₆H₁₈N₂), the expected molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 238.33 g/mol . nist.gov The stability of the molecular ion can vary, and its observation is dependent on the ionization energy used.
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. While specific fragmentation data for Hexahydro-1,2-diphenyl-pyridazine is not extensively detailed in the available literature, patterns can be inferred from the fragmentation of similar structural motifs, such as N-N bond-containing heterocycles and N-phenyl substituted compounds.
Common fragmentation pathways for cyclic amines and related structures often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For Hexahydro-1,2-diphenyl-pyridazine, this could lead to the loss of various fragments. Another potential fragmentation route is the cleavage of the N-N bond, a characteristic feature of hydrazine (B178648) derivatives. The presence of phenyl groups can lead to the formation of stable phenyl-containing ions, such as the phenyl cation (m/z 77) or substituted derivatives thereof. The fragmentation of other heterocyclic systems, such as tetrazoles, also shows characteristic losses of nitrogen-containing fragments, which could be a parallel for pyridazine (B1198779) derivatives. nih.gov
A hypothetical fragmentation pattern could involve the initial formation of the molecular ion, followed by cleavages at the N-N bond or alpha-cleavage to the heterocyclic ring, leading to a series of daughter ions. The relative abundance of these fragment ions would provide further structural information.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Hexahydro-1,2-diphenyl-pyridazine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 238 | [C₁₆H₁₈N₂]⁺ | Molecular Ion |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of C₄H₅ |
| 105 | [C₇H₇N]⁺ | Cleavage of N-N bond and rearrangement |
| 91 | [C₆H₅N]⁺ | Phenylnitrene radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: This table is based on general fragmentation principles and data for related compounds. Actual experimental data may vary.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For Hexahydro-1,2-diphenyl-pyridazine, HRMS would be used to confirm its molecular formula, C₁₆H₁₈N₂. The theoretical exact mass of this compound can be calculated with high precision.
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure m/z values to several decimal places. nih.govmdpi.com This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For instance, an HRMS measurement of the molecular ion of Hexahydro-1,2-diphenyl-pyridazine would be compared against the calculated exact mass to confirm its identity with a high degree of confidence. This technique is particularly valuable in complex sample matrices or when distinguishing between isomers. biorxiv.orgchemrxiv.org
Table 2: High-Resolution Mass Spectrometry Data for Hexahydro-1,2-diphenyl-pyridazine
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| C₁₆H₁₈N₂ | 238.1470 | Hypothetical: 238.1472 |
Note: The observed mass is hypothetical and would be determined experimentally.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Table 3: Hypothetical Crystallographic Data for Hexahydro-1,2-diphenyl-pyridazine
| Parameter | Value |
| Crystal System | Hypothetical: Monoclinic |
| Space Group | Hypothetical: P2₁/c |
| a (Å) | Hypothetical: 10.5 |
| b (Å) | Hypothetical: 8.2 |
| c (Å) | Hypothetical: 15.1 |
| β (°) | Hypothetical: 95.2 |
| Volume (ų) | Hypothetical: 1295 |
| Z | Hypothetical: 4 |
Note: This data is hypothetical and would be determined from a single crystal X-ray diffraction experiment.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the absence of traditional hydrogen bond donors (like N-H or O-H), the intermolecular interactions in the crystal structure of Hexahydro-1,2-diphenyl-pyridazine are expected to be dominated by weaker forces such as van der Waals interactions and C-H···π interactions. The phenyl rings can act as π-acceptors in interactions with C-H bonds from neighboring molecules.
Table 4: Hypothetical Hirshfeld Surface Analysis Contributions for Hexahydro-1,2-diphenyl-pyridazine
| Interaction Type | Contribution (%) |
| H···H | Hypothetical: 55 |
| C···H/H···C | Hypothetical: 30 |
| N···H/H···N | Hypothetical: 8 |
| C···C | Hypothetical: 5 |
| Other | Hypothetical: 2 |
Note: These percentages are hypothetical and are based on analyses of similar aromatic and heterocyclic compounds.
Computational Chemistry and Theoretical Studies of Hexahydro 1,2 Diphenyl Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For hexahydro-1,2-diphenyl-pyridazine, a DFT analysis would yield crucial information about the distribution of electrons within the molecule, which dictates its chemical and physical properties. This method is adept at predicting molecular geometries, bond lengths, and bond angles with high accuracy.
A typical output from a DFT calculation would include the optimized geometry of the molecule, providing precise coordinates for each atom. This allows for a detailed examination of its three-dimensional structure, including the conformation of the pyridazine (B1198779) ring and the orientation of the phenyl substituents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive tendencies. For hexahydro-1,2-diphenyl-pyridazine, these descriptors would help in predicting how it might interact with other chemical species.
Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for Hexahydro-1,2-diphenyl-pyridazine
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: The values in this table are illustrative and represent typical ranges for a molecule of this type. Actual values would need to be determined through specific DFT calculations.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. For hexahydro-1,2-diphenyl-pyridazine, DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can aid in the definitive assignment of signals to specific atoms within the molecule.
Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for Hexahydro-1,2-diphenyl-pyridazine
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C (aromatic, ipso) | 145.0 |
| C (aromatic, ortho) | 115.0 |
| C (aromatic, meta) | 129.0 |
| C (aromatic, para) | 120.0 |
| C (pyridazine ring) | 55.0 |
| C (pyridazine ring) | 25.0 |
Note: These chemical shift values are hypothetical and serve as an example of the data that would be generated from such a calculation.
Conformational Analysis and Potential Energy Surface Mapping
The non-rigid nature of the hexahydropyridazine (B1330357) ring means that hexahydro-1,2-diphenyl-pyridazine can exist in multiple conformations. A computational conformational analysis would involve systematically exploring the different possible spatial arrangements of the atoms to identify the most stable conformers. This is achieved by mapping the potential energy surface of the molecule, which shows how the energy of the molecule changes with its geometry.
By identifying the low-energy conformers and the energy barriers between them, we can understand the molecule's flexibility and the relative populations of different conformations at a given temperature. This is crucial for understanding its biological activity and its behavior in solution.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For hexahydro-1,2-diphenyl-pyridazine, theoretical methods can be used to study its synthesis or its potential reactions with other molecules. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed reaction mechanism can be proposed.
This approach allows for the determination of activation energies, which are key to understanding reaction rates. It can also shed light on the stereochemical outcomes of reactions, explaining why one product may be formed in preference to another.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecules at their energy minima, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time. In an MD simulation of hexahydro-1,2-diphenyl-pyridazine, the motions of the atoms are calculated by solving Newton's equations of motion.
This would allow for the observation of conformational changes, the flexibility of the ring system, and the movements of the phenyl groups. If the molecule were in a solvent, MD simulations could also provide insights into its interactions with the surrounding solvent molecules, offering a more realistic picture of its behavior in solution.
Synthetic Utility and Chemical Applications of Hexahydro 1,2 Diphenyl Pyridazine
Role as a Precursor in Organic Synthesis
The utility of a chemical compound as a precursor in organic synthesis is a cornerstone of its value to the chemical sciences. While direct evidence is sparse for hexahydro-1,2-diphenyl-pyridazine, its structural features suggest potential applications as a building block and intermediate.
Building Block for Bridged or Fused Heterocyclic Systems
The synthesis of bridged and fused heterocyclic systems is a significant area of organic chemistry, leading to molecules with unique three-dimensional structures and biological activities. Pyridazine (B1198779) derivatives, in general, are versatile precursors for such systems. For instance, various pyridazine derivatives have been successfully used to construct fused systems like pyrimido[4,5-d]pyridazines and 1,2,3-triazolo[1,5-b]pyridazines. liberty.eduechemi.com The synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives has also been reported, showcasing the utility of saturated pyridazine-type structures in creating complex heterocyclic frameworks. nih.govnih.govnih.gov
Intermediate in the Synthesis of Complex Organic Molecules
The transformation of one functional group or scaffold into another is a key strategy in the synthesis of complex organic molecules. While there is no direct evidence of hexahydro-1,2-diphenyl-pyridazine serving as a key intermediate in the synthesis of complex natural products or pharmaceuticals, its potential for such a role can be inferred from the reactivity of related compounds. For example, ring-opening reactions of heterocyclic systems can provide access to linear molecules with multiple stereocenters and functional groups, which are valuable precursors for further synthesis. nih.gov The N-N bond in the hexahydropyridazine (B1330357) ring is a potential site for cleavage, which could unmask reactive functionalities.
Applications in Materials Science Research
The incorporation of heterocyclic moieties into materials can impart unique electronic and photophysical properties. While the application of hexahydro-1,2-diphenyl-pyridazine in this field is not documented, the broader class of pyridazine-containing materials suggests potential avenues for research.
Incorporation into Organic Semiconductor Systems
There is a growing interest in using pyridazine derivatives in organic electronic materials due to their electron-deficient nature, which can be beneficial for creating n-type semiconductors. While research has focused on aromatic pyridazines and their fused systems, the saturated hexahydropyridazine core in the title compound makes its direct application in traditional organic semiconductor systems less likely due to the lack of extended π-conjugation. However, it could potentially be used as a flexible linker or a non-conjugated component in more complex material architectures.
Use in Ligand Design for Coordination Chemistry
Pyridazine and its derivatives are well-known ligands in coordination chemistry, capable of binding to a variety of metal centers to form complexes with interesting catalytic and material properties. The nitrogen atoms of the pyridazine ring act as donor atoms. While numerous studies have explored the coordination chemistry of aromatic pyridazines, the use of hexahydro-1,2-diphenyl-pyridazine as a ligand is not reported. nih.gov The saturated nature of the ring and the presence of bulky phenyl substituents on the nitrogen atoms would significantly influence its coordination behavior, potentially leading to complexes with unique steric and electronic properties.
Methodological Advancements in Heterocyclic Chemistry
Advancements in heterocyclic chemistry often involve the development of new synthetic methods or the discovery of novel reactivity patterns. While hexahydro-1,2-diphenyl-pyridazine has not been at the forefront of such advancements, the broader field of pyridazine chemistry is continually evolving. For example, new methods for the synthesis of pyridazines and their fused derivatives are regularly reported, expanding the toolbox available to synthetic chemists. organic-chemistry.orgnih.gov The study of the specific reactivity of hexahydro-1,2-diphenyl-pyridazine could potentially lead to new synthetic methodologies, for instance, through novel ring-opening or rearrangement reactions. However, such studies have yet to be published.
Emerging Research Directions and Future Perspectives in Hexahydro 1,2 Diphenyl Pyridazine Chemistry
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. For hexahydro-1,2-diphenyl-pyridazine, which possesses stereogenic centers, the development of asymmetric synthetic routes is a critical first step towards unlocking its potential. Future research will likely focus on several promising strategies:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of the corresponding unsaturated precursor, 1,2-diphenyl-1,2,3,6-tetrahydropyridazine, presents a direct and atom-economical approach. The development of chiral iridium or rhodium catalysts, perhaps with specialized ligands like ZhaoPhos, could enable highly enantioselective and diastereoselective reductions. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure 1,2-diamines derived from (1R,2R)-1,2-diaminocyclohexane, offers a reliable entry to chiral hexahydropyridazine (B1330357) scaffolds. researchgate.netresearchgate.net This strategy involves the construction of the heterocyclic ring from a precursor that already contains the desired stereochemical information.
Asymmetric Cycloaddition Reactions: The [4+2] cycloaddition of a suitable 1,4-dianion equivalent with an azodicarboxylate, followed by manipulation of the resulting adduct, could provide a pathway to chiral hexahydropyridazines. nih.gov The use of chiral catalysts or auxiliaries in such reactions would be essential to induce enantioselectivity.
Reductive Cyclization: Zirconium-catalyzed reductive cyclization of N,N'-diaryl substituted dienes has been shown to be effective for the asymmetric synthesis of 1,2-diaminocyclohexane derivatives and could be adapted for the synthesis of the hexahydropyridazine ring system. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of hexahydro-1,2-diphenyl-pyridazine is fundamental to elucidating its properties and reactivity. Future investigations will necessitate the use of a combination of advanced spectroscopic and structural characterization techniques.
| Technique | Information Gained | Potential Application to Hexahydro-1,2-diphenyl-pyridazine |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) | Connectivity, proton-carbon correlations, through-bond and through-space correlations. | Elucidation of the precise connectivity and stereochemical relationships of the protons and carbons in the pyridazine (B1198779) ring and the phenyl substituents. NOESY experiments would be particularly crucial for determining the relative stereochemistry and preferred conformations in solution. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Unambiguous determination of the molecular structure, including the stereochemistry at the chiral centers and the conformation of the six-membered ring (e.g., chair, boat, or twist-boat). nih.govresearchgate.netmdpi.com This would provide a benchmark for computational models. |
| Variable-Temperature NMR (VT-NMR) | Information on dynamic processes, such as ring flipping and bond rotation. | Investigation of the conformational dynamics of the hexahydropyridazine ring and the rotational barriers of the N-phenyl groups. researchgate.net This would provide insights into the molecule's flexibility and the relative energies of different conformers. |
| Chiroptical Spectroscopy (Circular Dichroism) | Information on the absolute configuration of chiral molecules. | Determination of the absolute stereochemistry of enantiomerically enriched samples of hexahydro-1,2-diphenyl-pyridazine synthesized via asymmetric methods. |
Exploration of Novel Reactivity Pathways and Catalysis
The presence of a sterically hindered N-N bond and two N-aryl groups in hexahydro-1,2-diphenyl-pyridazine suggests a unique reactivity profile that is yet to be explored. Future research could unveil novel transformations and applications in catalysis.
N-N Bond Cleavage: The reactivity of the N-N bond in azine compounds can be facilitated by transition metals, leading to interesting bond-breaking and bond-forming reactions. nih.gov Investigating the reaction of hexahydro-1,2-diphenyl-pyridazine with various transition metal complexes could lead to novel synthetic methodologies.
Organocatalysis: The chiral backbone of hexahydro-1,2-diphenyl-pyridazine makes it a potential candidate for use as an organocatalyst. researchgate.net Derivatives could be designed to catalyze a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Henry reactions.
Ligand Development for Transition Metal Catalysis: The two nitrogen atoms of the hexahydropyridazine ring could act as a bidentate ligand for transition metals. The synthesis of palladium or other transition metal complexes bearing a chiral hexahydro-1,2-diphenyl-pyridazine ligand could lead to new catalysts for cross-coupling reactions or other important organic transformations. nih.gov
Integration of Multiscale Computational Approaches
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the structure, properties, and reactivity of molecules. For hexahydro-1,2-diphenyl-pyridazine, computational approaches will be invaluable.
Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the hexahydropyridazine ring and the rotational barriers of the phenyl groups. This information is crucial for understanding its reactivity and for designing derivatives with specific shapes.
Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra and the assignment of complex structures.
Reaction Mechanism Elucidation: DFT calculations can be used to model potential reaction pathways, determine transition state energies, and provide a deeper understanding of the mechanisms of reactions involving hexahydro-1,2-diphenyl-pyridazine. This can guide the design of new reactions and catalysts. rsc.org
Structure-Activity Relationship Studies: By building computational models of hexahydro-1,2-diphenyl-pyridazine and its analogues, it may be possible to correlate their structural features with potential biological activity or catalytic performance, thus guiding the synthesis of more effective compounds. nih.gov
Design and Synthesis of Chemically Diverse Analogues for Fundamental Study
To fully understand the structure-property relationships of the hexahydro-1,2-diphenyl-pyridazine scaffold, the design and synthesis of a diverse range of analogues is essential.
Substitution on the Phenyl Rings: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings will allow for a systematic study of the electronic effects on the properties and reactivity of the molecule. nih.govnih.govresearchgate.netresearchgate.net This could modulate the basicity of the nitrogen atoms and the strength of the N-N bond.
Modification of the Heterocyclic Core: The synthesis of analogues with different ring sizes (e.g., five- or seven-membered rings) or with additional heteroatoms in the ring will provide insights into the role of the heterocyclic backbone. mdpi.comnih.govdigitellinc.comresearchgate.netrsc.orgcapes.gov.br
Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl, amino, or carboxyl groups, onto the scaffold would open up possibilities for further derivatization, such as the attachment to polymers or the development of new catalysts and biologically active molecules.
By systematically exploring these research avenues, the scientific community can begin to uncover the fundamental chemistry of hexahydro-1,2-diphenyl-pyridazine and its derivatives, paving the way for potential applications in a variety of scientific disciplines.
Q & A
Basic: What synthetic strategies are recommended for preparing hexahydro-1,2-diphenylpyridazine derivatives?
Answer:
The synthesis of hexahydro-1,2-diphenylpyridazine derivatives often involves cycloaddition reactions. For instance, pyridazine reacts with cyclic olefins (e.g., maleic anhydride) in a [4+2] cycloaddition to form tetrahydro-pyrrolo[1,2-b]pyridazine intermediates . Key steps include:
- Reagent ratios : A 1:2 molar ratio of pyridazine to maleic anhydride ensures optimal cycloadduct formation.
- Hydrolysis : Post-reaction hydrolysis under reflux conditions yields functionalized carboxylic acids (e.g., tetracarboxylic acid derivatives) for further derivatization .
- Validation : NMR and IR spectroscopy are critical for confirming regioselectivity and structural integrity of intermediates .
Advanced: How can QSPR models predict the corrosion inhibition efficiency of pyridazine derivatives?
Answer:
Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with experimental inhibition efficiency (IE). For hexahydro-1,2-diphenylpyridazine analogs:
- Dataset : Use 21 derivatives with experimentally determined IE values in 1.0 M HCl .
- Descriptors : Include electronic parameters (e.g., HOMO/LUMO energies), steric effects, and substituent hydrophobicity.
- Validation : Cross-validate models using leave-one-out (LOO) or k-fold methods to ensure robustness.
- Outcome : Models reveal that electron-donating groups at the pyridazine C-5 position enhance adsorption on carbon steel surfaces .
Basic: What spectroscopic techniques confirm the structural identity of hexahydro-1,2-diphenylpyridazine derivatives?
Answer:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, diastereotopic protons in the hexahydro ring appear as distinct multiplets .
- IR : Stretching frequencies (e.g., C=O at 1700–1750 cm) verify functional groups introduced during synthesis .
- UV-Vis : Absorption bands at 250–300 nm indicate π→π* transitions in the aromatic pyridazine core .
Advanced: How to resolve contradictions in cycloadduct regioselectivity under varying reaction conditions?
Answer:
Discrepancies in regioselectivity (e.g., tetrahydro vs. hexahydro products) arise from:
- Temperature : Higher temperatures favor thermodynamically stable products via retro-Diels-Alder pathways .
- Catalysis : Acidic conditions (e.g., TFA) quench intermediates, preventing undesired rearrangements .
- Substituent effects : Bulky groups on olefins (e.g., N-phenylmaleimide) direct cycloaddition to specific positions, confirmed by X-ray crystallography .
Basic: What computational methods support the analysis of pyridazine derivative crystal structures?
Answer:
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., 72.97° between pyridazine and 4-methyl-benzyl rings) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming inversion dimers) .
- DFT : Optimizes molecular geometry and calculates electrostatic potential surfaces to explain packing motifs .
Advanced: How to design pyridazine derivatives with selective COX-2 inhibitory activity?
Answer:
- Scaffold functionalization : Introduce sulfonamide or methylsulfonyl groups at C-3/C-4 positions to enhance COX-2 selectivity .
- Docking studies : Use COX-2 crystal structures (PDB: 1CX2) to predict binding affinities.
- In vitro assays : Measure IC values against COX-1/COX-2 isoforms using ELISA or fluorometric methods .
Basic: What experimental protocols assess the gastric safety profile of pyridazine-based compounds?
Answer:
- In vivo models : Administer derivatives (e.g., 7a, 7b) to fasted rats and compare stomach histopathology with controls (e.g., celecoxib, diclofenac) .
- Markers : Evaluate inflammation (e.g., leukocyte infiltration) and mucosal damage via H&E staining .
- Dose-response : Establish NOAEL (No Observed Adverse Effect Level) for lead compounds .
Advanced: How do structural modifications influence acetylcholinesterase (AChE) inhibition in pyridazine analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
